molecular formula C11H5ClF3NOS B1609503 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride CAS No. 857284-28-7

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride

Cat. No.: B1609503
CAS No.: 857284-28-7
M. Wt: 291.68 g/mol
InChI Key: UTJDFPDNFUKZIS-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and a carbonyl chloride group.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution Reactions: Amides, esters, and other derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiazolidines.

    Coupling Reactions: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carbonyl chloride group.

    4-(Trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a carbonyl chloride group.

    4-(Trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the thiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NOS/c12-9(17)8-5-18-10(16-8)6-1-3-7(4-2-6)11(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJDFPDNFUKZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428243
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-28-7
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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